

Physical and chemical properties of 1-Bromo-4-(pentyloxy)benzene

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Compound of Interest

Compound Name: 1-Bromo-4-(pentyloxy)benzene

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An In-depth Technical Guide to 1-Bromo-4-(pentyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Bromo-4-(pentyloxy)benzene**, a versatile building block in organic synthesis with significant applications in the development of pharmaceuticals and advanced materials. This document details its key characteristics, synthesis, and reactivity, supported by experimental data and protocols.

Core Physical and Chemical Properties

1-Bromo-4-(pentyloxy)benzene, with the CAS number 30752-18-2, is an aromatic ether derivative.^{[1][2]} Its structure, featuring a bromine atom and a pentyloxy group on a benzene ring, makes it a valuable intermediate in a variety of chemical transformations.^[1]

Physical Properties

The physical characteristics of **1-Bromo-4-(pentyloxy)benzene** are summarized in the table below. The presence of the pentyloxy chain influences its physical state, contributing to a lower melting point compared to more rigid aromatic structures.^[1]

Property	Value
Molecular Formula	C ₁₁ H ₁₅ BrO
Molecular Weight	243.14 g/mol [1][2]
Appearance	Colorless liquid or white crystalline solid
Melting Point	Data not available; expected to be low
Boiling Point	281.4 °C at 760 mmHg
Density	1.242 g/cm ³
Refractive Index	1.516
LogP	4.01810

Solubility

1-Bromo-4-(pentyloxy)benzene is generally soluble in common organic solvents such as ethanol and diethyl ether, a characteristic enhanced by the lipophilic pentyloxy group.[1] It is sparingly soluble in water. Quantitative solubility data is not widely available.

Synthesis of 1-Bromo-4-(pentyloxy)benzene

The synthesis of **1-Bromo-4-(pentyloxy)benzene** is primarily achieved through two well-established methods: Williamson ether synthesis and electrophilic aromatic bromination.

Williamson Ether Synthesis

This is a common and efficient method for preparing unsymmetrical ethers. The synthesis involves the reaction of 4-bromophenol with a pentyl halide, such as 1-bromopentane, in the presence of a base.

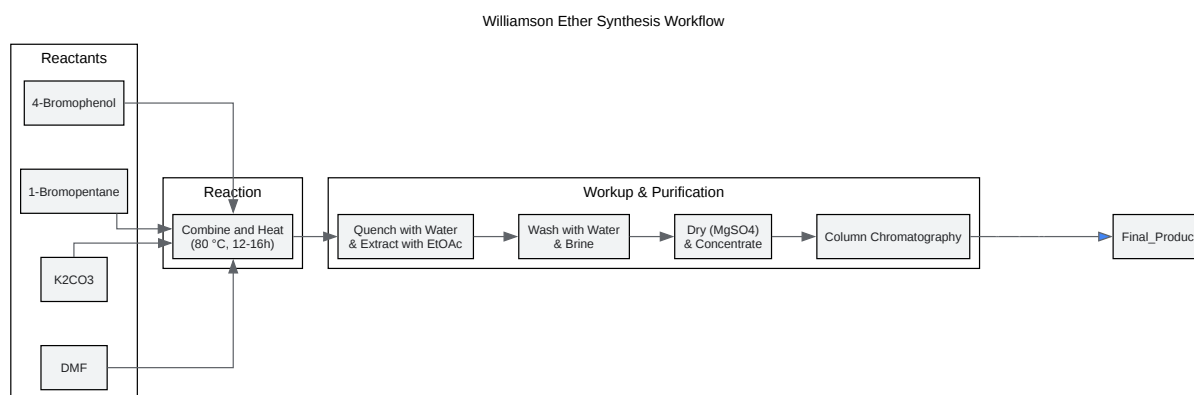
Materials:

- 4-Bromophenol
- 1-Bromopentane

- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a round-bottom flask, add 4-bromophenol (1.0 eq) and potassium carbonate (1.5 eq) in DMF.
- Stir the mixture at room temperature for 15 minutes.
- Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction to room temperature and pour it into water.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **1-Bromo-4-(pentyloxy)benzene**.



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Caption: Workflow for the Williamson Ether Synthesis of **1-Bromo-4-(pentyloxy)benzene**.

Electrophilic Aromatic Bromination

An alternative route involves the direct bromination of 4-pentyloxybenzene. The pentyloxy group is an activating ortho-, para-director, leading to the desired product.^[1]

Chemical Reactivity and Applications

1-Bromo-4-(pentyloxy)benzene is a key building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures. **1-Bromo-4-(pentyloxy)benzene** can be coupled with various boronic acids or esters in the presence of a palladium catalyst and a base.

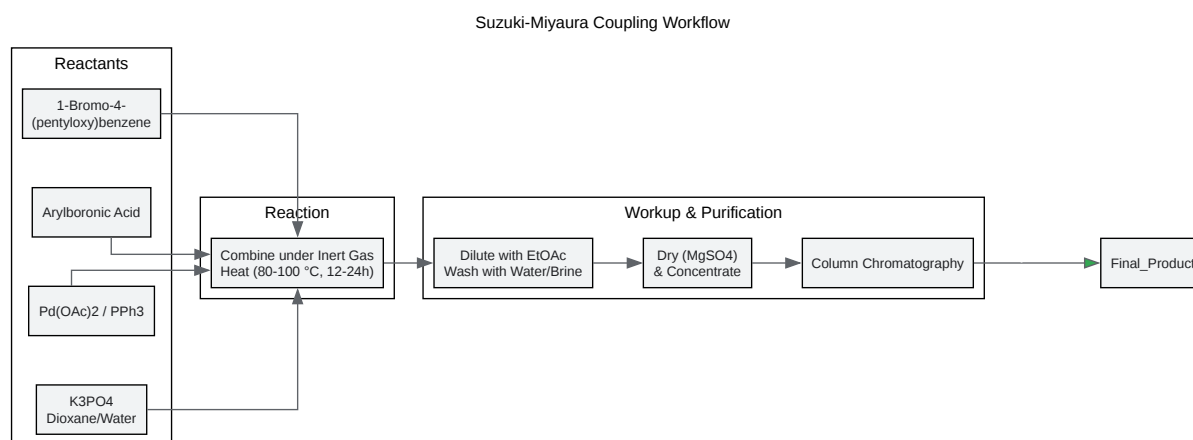
Materials:

- **1-Bromo-4-(pentyloxy)benzene**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium phosphate (K_3PO_4)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a Schlenk flask, combine **1-Bromo-4-(pentyloxy)benzene** (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
- Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
- Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
- Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
- Purify the crude product by flash column chromatography to obtain the desired biaryl product.



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Caption: Workflow for the Suzuki-Miyaura Coupling of **1-Bromo-4-(pentyloxy)benzene**.

Heck Reaction

The Heck reaction is another important palladium-catalyzed reaction for forming carbon-carbon bonds, typically between an aryl halide and an alkene.

Materials:

- **1-Bromo-4-(pentyloxy)benzene**
- Alkene (e.g., n-butyl acrylate)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Tri(o-tolyl)phosphine
- Triethylamine (Et_3N)
- N,N-Dimethylformamide (DMF)
- Diethyl ether or ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a dry round-bottom flask, add **1-Bromo-4-(pentyloxy)benzene** (1.0 eq), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).
- Seal the flask and purge with an inert gas.
- Add anhydrous DMF, the alkene (1.2 eq), and triethylamine (1.5 eq) via syringe.
- Heat the reaction mixture to 100-120 °C and stir for 8-24 hours, monitoring by TLC.
- After completion, cool to room temperature, dilute with diethyl ether, and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography to yield the substituted alkene.

Spectroscopic Data

The structural features of **1-Bromo-4-(pentyloxy)benzene** can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	¹³ C NMR
Aromatic Protons: Two doublets in the range of δ 6.7-7.4 ppm.	Aromatic Carbons: Signals typically appear between δ 110-160 ppm.
-OCH ₂ - Protons: A triplet around δ 3.9 ppm.	C-Br Carbon: Signal around δ 112 ppm.
Alkyl Chain Protons: Multiplets between δ 0.9-1.8 ppm.	-OCH ₂ - Carbon: Signal around δ 68 ppm.
Alkyl Chain Carbons: Signals in the range of δ 14-30 ppm.	

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100-3000	C-H Stretch	Aromatic C-H
~2950-2850	C-H Stretch	Aliphatic (pentyloxy group)
~1250	C-O Stretch	Aryl ether
~1050	C-Br Stretch	Aryl bromide

Mass Spectrometry (MS)

The mass spectrum of **1-Bromo-4-(pentyloxy)benzene** will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

m/z	Interpretation
242/244	Molecular ion [M] ⁺
172/174	Fragment from loss of the pentyl group

Safety Information

1-Bromo-4-(pentyloxy)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is suspected of damaging fertility or the unborn child.[2] Personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

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References

- 1. 1-Bromo-4-(isopentyloxy)benzene | C₁₁H₁₅BrO | CID 14716142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-(pentyloxy)benzene|CAS 30752-18-2|Supplier [benchchem.com]
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